molecular formula C13H12O2 B7847072 2-(4-Ethylbenzoyl)furan

2-(4-Ethylbenzoyl)furan

Cat. No.: B7847072
M. Wt: 200.23 g/mol
InChI Key: IVUGQDONTBWGKS-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)furan is an organic compound with the molecular formula C13H12O2 It belongs to the class of benzoylfurans, which are characterized by a furan ring bonded to a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)furan typically involves the reaction of 4-ethylbenzoyl chloride with furan in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzoyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: 2-(4-Ethylbenzyl)furan.

    Substitution: Various substituted benzoylfurans depending on the electrophile used.

Scientific Research Applications

2-(4-Ethylbenzoyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzoyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylfuran: Lacks the ethyl group on the benzene ring.

    2-(4-Methylbenzoyl)furan: Contains a methyl group instead of an ethyl group.

    2-(4-Chlorobenzoyl)furan: Contains a chlorine atom instead of an ethyl group.

Uniqueness

2-(4-Ethylbenzoyl)furan is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets.

Properties

IUPAC Name

(4-ethylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUGQDONTBWGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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